N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-4-NITROBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-4-NITROBENZAMIDE is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-4-NITROBENZAMIDE typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-4-NITROBENZAMIDE undergoes various chemical reactions, including:
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-4-NITROBENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting biological pathways. The nitro group and pyrazole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3(5)-Substituted Pyrazoles: These compounds share the pyrazole core structure and exhibit similar reactivity and applications.
Imidazoles: Another class of heterocyclic compounds with similar chemical properties and applications.
Uniqueness
N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-4-NITROBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrobenzamide moiety with a pyrazole ring makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H16N4O3 |
---|---|
Molecular Weight |
288.3g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C14H16N4O3/c1-9-6-11(4-5-13(9)18(20)21)14(19)15-7-12-8-17(3)16-10(12)2/h4-6,8H,7H2,1-3H3,(H,15,19) |
InChI Key |
NCOXVDBKNKZQMG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CN(N=C2C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CN(N=C2C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.